molecular formula C14H10N2O5S B14687329 Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester CAS No. 35539-23-2

Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester

Cat. No.: B14687329
CAS No.: 35539-23-2
M. Wt: 318.31 g/mol
InChI Key: LLOXVQLCHFACKT-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzenecarbothioic acid moiety, a 4-methyl group, and an S-(2,4-dinitrophenyl) ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester typically involves the esterification of benzenecarbothioic acid with 2,4-dinitrophenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioic acid, S-methyl ester
  • Benzenecarbothioic acid, 4-methyl-, S-phenyl ester
  • Benzenecarbothioic acid, 4-methyl-, S-(2-methylpropyl) ester

Uniqueness

Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where these properties are desired.

Properties

CAS No.

35539-23-2

Molecular Formula

C14H10N2O5S

Molecular Weight

318.31 g/mol

IUPAC Name

S-(2,4-dinitrophenyl) 4-methylbenzenecarbothioate

InChI

InChI=1S/C14H10N2O5S/c1-9-2-4-10(5-3-9)14(17)22-13-7-6-11(15(18)19)8-12(13)16(20)21/h2-8H,1H3

InChI Key

LLOXVQLCHFACKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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